molecular formula C28H47N3O3S B13635930 Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate

Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate

Cat. No.: B13635930
M. Wt: 505.8 g/mol
InChI Key: JASKKHZMFHVEGG-UHFFFAOYSA-M
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Description

Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate is a complex organic compound that features a bipyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate typically involves the reaction of 5’-methyl-[2,2’-bipyridin]-5-ylmethanesulfonate with tetrabutylammonium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are usually performed in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are useful in catalytic processes.

    Biology: Investigated for its potential as a bioactive molecule. It may interact with biological macromolecules and influence biochemical pathways.

    Medicine: Explored for its potential therapeutic properties. It may have applications in drug development and as a diagnostic agent.

    Industry: Utilized in the synthesis of advanced materials and as a phase-transfer catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylazanium {5’-methyl-[2,2’-bipyridin]-5-yl}methanesulfonate is unique due to its specific structural features, which combine the properties of tetrabutylammonium and bipyridine. This combination enhances its ability to form stable complexes with metal ions and its versatility in various chemical reactions.

Properties

Molecular Formula

C28H47N3O3S

Molecular Weight

505.8 g/mol

IUPAC Name

[6-(5-methylpyridin-2-yl)pyridin-3-yl]methanesulfonate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C12H12N2O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-9-2-4-11(13-6-9)12-5-3-10(7-14-12)8-18(15,16)17/h5-16H2,1-4H3;2-7H,8H2,1H3,(H,15,16,17)/q+1;/p-1

InChI Key

JASKKHZMFHVEGG-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CN=C(C=C1)C2=NC=C(C=C2)CS(=O)(=O)[O-]

Origin of Product

United States

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